1-Boc-4-bromopyrazole

Catalog No.
S984955
CAS No.
1150271-23-0
M.F
C8H11BrN2O2
M. Wt
247.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Boc-4-bromopyrazole

CAS Number

1150271-23-0

Product Name

1-Boc-4-bromopyrazole

IUPAC Name

tert-butyl 4-bromopyrazole-1-carboxylate

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

InChI

InChI=1S/C8H11BrN2O2/c1-8(2,3)13-7(12)11-5-6(9)4-10-11/h4-5H,1-3H3

InChI Key

IQEFCRDQVLIADR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)Br

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)Br

1-Boc-4-bromopyrazole is an organic compound characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one carbon atom, specifically a pyrazole derivative. The "Boc" refers to a tert-butyloxycarbonyl protecting group attached to the nitrogen atom at position 1 of the pyrazole ring. The presence of bromine at position 4 introduces a reactive site, facilitating further functionalization. This compound serves as a significant building block in organic synthesis, particularly for generating substituted pyrazole derivatives with diverse applications in medicinal chemistry and materials science .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Work in a well-ventilated fume hood.
  • Avoid inhalation, ingestion, and skin contact.
  • Store in a cool, dry place away from incompatible chemicals.
  • Consult the Safety Data Sheet (SDS) for detailed safety information before handling the compound.

Synthesis of Substituted Pyrazoles

-Boc-4-bromopyrazole acts as a versatile building block for the synthesis of diversely substituted pyrazoles due to the presence of two reactive sites: the bromine atom and the Boc (tert-butyloxycarbonyl) protecting group. The Boc group can be selectively removed under mild acidic conditions to reveal a primary amine, enabling further functionalization. The bromine atom readily undergoes substitution reactions with various nucleophiles, introducing a range of functionalities onto the pyrazole ring.

Studies have employed 1-Boc-4-bromopyrazole to synthesize a variety of pyrazole derivatives with potential applications in medicinal chemistry, agriculture, and materials science [PubChem, CID 45789723]. For instance, researchers have utilized it to prepare pyrazole-based anticonvulsants [], fungicides [], and fluorescent probes [].

, primarily due to its two reactive sites: the bromine atom and the Boc protecting group. The bromine can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and thiols, leading to the formation of new substituted pyrazole derivatives. For instance, the reaction can be represented as:

text
Boc-N - C4 - Br + Nu -> Boc-N - C4 - Nu + Br⁻

Here, "Nu" represents the nucleophile that replaces the bromine atom .

Research indicates that 1-Boc-4-bromopyrazole exhibits promising biological activities. It has been utilized in the synthesis of pyrazole-based compounds that show potential as anticonvulsants, fungicides, and fluorescent probes. These derivatives are being investigated for their efficacy in various therapeutic applications, highlighting the compound's relevance in medicinal chemistry .

The synthesis of 1-Boc-4-bromopyrazole typically involves several methods:

  • Bromination of Pyrazole Derivatives: This method involves brominating 4-pyrazoles under controlled conditions to introduce the bromine substituent.
  • Protection of Amines: The Boc group can be introduced via reaction with tert-butyl chloroformate in the presence of a base.
  • Electrosynthesis: Recent studies have explored electrosynthesis techniques for generating brominated pyrazoles, enhancing efficiency and reducing environmental impact .

Interaction studies involving 1-Boc-4-bromopyrazole focus on its reactivity with different nucleophiles and its biological interactions. These studies help elucidate its potential therapeutic effects and mechanisms of action, particularly concerning its derivatives that exhibit biological activity against various targets such as enzymes or receptors involved in disease processes .

Several compounds share structural similarities with 1-Boc-4-bromopyrazole, allowing for comparative analysis:

Compound NameStructure FeaturesUnique Aspects
4-BromopyrazoleBromine at position 4Lacks Boc protection; more reactive
1-Acetamido-4-bromopyrazoleAcetamido group at position 1Potentially different biological activity due to amide functionality
3-Bromo-1-methylpyrazoleMethyl group at position 3Variability in reactivity based on substitution pattern
1-Boc-3-bromopyrazoleBromine at position 3Different regioselectivity compared to 1-Boc-4-bromopyrazole

Each of these compounds exhibits distinct properties and potential applications, emphasizing the unique role of 1-Boc-4-bromopyrazole as a versatile intermediate in organic synthesis .

XLogP3

2.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Wikipedia

Tert-Butyl 4-bromo-1H-pyrazole-1-carboxylate

Dates

Modify: 2023-08-16

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